7-chloro-2E-heptenoic acid
Description
7-Chloro-2E-heptenoic acid (CAS: 78834-75-0) is a halogenated unsaturated fatty acid with the molecular formula C₇H₁₁ClO₂ and a molecular weight of 162.0448 g/mol . Structurally, it features a seven-carbon chain with a chlorine atom at the terminal (7th) position and a trans (E)-configured double bond at the second carbon. The compound is categorized under halogenated fatty acids, characterized by the presence of a halogen substituent (Cl, Br) and a carboxylic acid functional group.
The synthesis of 7-chloro-2E-heptenoic acid involves multi-step processes, including acylation and hydrolysis. For example, a derivative of this compound, 7-chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamide]-2-heptenoic acid, is synthesized via condensation of ethyl-7-chloro-2-oxo-heptanoate with a cyclopropane carboxamide, followed by alkaline hydrolysis to yield the free acid with a Z/E isomer ratio of 90:10 . This highlights the stereochemical sensitivity of its synthesis.
Properties
Molecular Formula |
C7H11ClO2 |
|---|---|
Molecular Weight |
162.61 g/mol |
IUPAC Name |
(E)-7-chlorohept-2-enoic acid |
InChI |
InChI=1S/C7H11ClO2/c8-6-4-2-1-3-5-7(9)10/h3,5H,1-2,4,6H2,(H,9,10)/b5-3+ |
InChI Key |
DFRVTLVIAOJPQP-HWKANZROSA-N |
SMILES |
C(CCCl)CC=CC(=O)O |
Isomeric SMILES |
C(CCCl)C/C=C/C(=O)O |
Canonical SMILES |
C(CCCl)CC=CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of 7-Chloro-2E-heptenoic Acid and Analogues
| Compound Name | Molecular Formula | Substituents/Functional Groups | Isomerism | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|
| 7-Chloro-2E-heptenoic acid | C₇H₁₁ClO₂ | Cl at C7, carboxylic acid at C1, E-double bond | E-configuration | 162.0448 | 78834-75-0 |
| 6-Bromo-5E,9Z-hexacosadienoic acid | C₂₆H₄₇BrO₂ | Br at C6, two double bonds (5E,9Z) | E,Z-configuration | 470.2759 | LMFA01090017 |
| 7-Chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamide]-2-heptenoic acid | C₁₃H₂₀ClNO₃ | Cl at C7, amide at C2, E-double bond | E-configuration | 273.76 | 180973-24-4 |
| Ethyl-2,2-dimethyl-7-chloroheptanoate | C₁₁H₂₁ClO₂ | Cl at C7, ester at C1, dimethyl at C2 | N/A | 220.73 | 2570179-39-2 |
Key Observations :
Halogen Position and Chain Length: While 7-chloro-2E-heptenoic acid has a short carbon chain (C7) with terminal chlorine, 6-bromo-5E,9Z-hexacosadienoic acid (C26) demonstrates how chain elongation and additional double bonds influence physicochemical properties such as solubility and melting point .
Functional Group Variation: The amide derivative (C₁₃H₂₀ClNO₃) introduces a cyclopropane carboxamide group at C2, significantly increasing polarity compared to the parent acid.
Ester vs. Acid: Ethyl-2,2-dimethyl-7-chloroheptanoate (C₁₁H₂₁ClO₂) replaces the carboxylic acid with an ethyl ester, reducing aqueous solubility but improving lipid membrane permeability, making it more suitable for prodrug formulations .
Physicochemical and Reactivity Differences
- Acidity: The carboxylic acid group in 7-chloro-2E-heptenoic acid (pKa ~4.8) makes it more acidic than its ester or amide derivatives. The amide analogue (pKa ~8–10) exhibits reduced acidity due to electron-withdrawing effects of the cyclopropane carboxamide group .
- Stability: The E-configuration of the double bond in 7-chloro-2E-heptenoic acid contributes to greater thermodynamic stability compared to Z-isomers, which are prone to isomerization under UV light or heat .
- Synthetic Yield: The synthesis of amide derivatives achieves a 90:10 Z/E ratio, whereas simpler esters (e.g., ethyl-2,2-dimethyl-7-chloroheptanoate) are synthesized in higher yields due to fewer stereochemical constraints .
Research Findings and Challenges
- Isomer Separation: The synthesis of 7-chloro-2E-heptenoic acid derivatives often requires chromatographic separation to isolate E/Z isomers, complicating large-scale production .
- Environmental Impact: Unlike heptachlor, 7-chloro-2E-heptenoic acid is less persistent in the environment due to its carboxylic acid group, which promotes biodegradation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-chloro-2E-heptenoic acid, and how can experimental reproducibility be ensured?
- Methodology : Begin with a retrosynthetic analysis to identify precursors (e.g., heptenoic acid derivatives with chloro-substitution). Use catalytic systems like palladium-mediated cross-coupling for stereoselective E-configuration control. Optimize reaction conditions (temperature, solvent polarity, and catalyst loading) using Design of Experiments (DoE) principles. Validate reproducibility via NMR (¹H/¹³C) and HPLC purity checks across ≥3 independent trials .
- Data Reporting : Document all parameters (e.g., reaction time, yield, and side products) in tabular form. Cross-reference with protocols from peer-reviewed journals to ensure alignment with best practices .
Q. How should researchers characterize the purity and structural identity of 7-chloro-2E-heptenoic acid?
- Analytical Workflow : Combine spectroscopic (FTIR for functional groups, NMR for stereochemistry) and chromatographic methods (HPLC-MS for purity ≥95%). Validate against reference standards from authoritative databases (e.g., NIST Chemistry WebBook) .
- Troubleshooting : Address discrepancies (e.g., unexpected NMR peaks) by repeating synthesis under inert atmospheres to rule out oxidation artifacts .
Q. What are the best practices for storing and handling 7-chloro-2E-heptenoic acid to prevent degradation?
- Stability Protocols : Store under argon at −20°C in amber vials to minimize light/oxygen exposure. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Report degradation products in supplementary materials .
Advanced Research Questions
Q. How can conflicting data on the reactivity of 7-chloro-2E-heptenoic acid in nucleophilic substitution reactions be resolved?
- Contradiction Analysis : Systematically vary reaction conditions (e.g., solvent dielectric constant, nucleophile strength) to identify critical variables. Use quantum mechanical calculations (DFT) to model transition states and compare with experimental kinetics .
- Meta-Analysis : Aggregate data from ≥10 independent studies, applying statistical tests (e.g., ANOVA) to assess variability. Highlight methodological differences (e.g., catalyst purity, solvent drying) as potential confounders .
Q. What strategies are effective for studying the compound’s bioactivity while controlling for stereochemical interference?
- Experimental Design : Use enantiomerically pure samples (chiral HPLC isolation) in cell-based assays. Include a racemic control to isolate stereospecific effects. Validate biological activity via dose-response curves and orthogonal assays (e.g., SPR for binding affinity) .
- Data Validation : Replicate findings in ≥2 cell lines and correlate with computational docking studies to confirm target engagement .
Q. How can computational modeling improve the prediction of 7-chloro-2E-heptenoic acid’s physicochemical properties?
- Model Selection : Apply COSMO-RS for solubility/logP predictions and molecular dynamics (MD) simulations for membrane permeability. Calibrate models using experimental data from structurally analogous compounds .
- Limitations : Address discrepancies (e.g., overestimated logP) by refining force field parameters or incorporating solvent entropy effects .
Q. What ethical and methodological considerations apply when designing in vivo studies with halogenated fatty acid derivatives?
- Ethical Compliance : Follow institutional guidelines for humane endpoints and sample size minimization. Justify animal use via systematic reviews proving the compound’s novelty .
- Methodological Rigor : Use double-blinded dosing protocols and include vehicle/positive controls. Publish raw data in open-access repositories to enable meta-analyses .
Data Presentation Guidelines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
